Cas no 941945-01-3 (N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide)

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide structure
941945-01-3 structure
Product name:N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide
CAS No:941945-01-3
MF:C22H27N3O4S
Molecular Weight:429.532484292984
CID:5515769

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide 化学的及び物理的性質

名前と識別子

    • N-[3-methyl-4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide
    • N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide
    • インチ: 1S/C22H27N3O4S/c1-4-21(26)23-17-10-11-20(15(3)13-17)30(28,29)24-18-9-8-16-7-6-12-25(19(16)14-18)22(27)5-2/h8-11,13-14,24H,4-7,12H2,1-3H3,(H,23,26)
    • InChIKey: MVUMBWSPECJQKA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(NC2=CC3=C(C=C2)CCCN3C(=O)CC)(=O)=O)C(C)=C1)(=O)CC

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2050-0401-5μmol
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0401-4mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2050-0401-2mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2050-0401-15mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0401-100mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2050-0401-2μmol
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0401-20μmol
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2050-0401-3mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2050-0401-5mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2050-0401-40mg
N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide
941945-01-3 90%+
40mg
$140.0 2023-05-17

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide 関連文献

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamideに関する追加情報

Professional Introduction to N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide (CAS No. 941945-01-3)

N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceutical chemistry. This compound, identified by the CAS number 941945-01-3, has garnered attention due to its unique chemical properties and its potential role in the development of novel therapeutic agents. The presence of multiple functional groups, including a sulfamoyl moiety and a tetrahydroquinoline ring system, makes this molecule a subject of significant interest for researchers exploring new chemical entities.

The molecular architecture of N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide incorporates several key features that contribute to its pharmacological relevance. The sulfamoyl group (-SO₂NH₂) is known for its ability to enhance binding affinity and metabolic stability, making it a common component in drug design. Additionally, the tetrahydroquinoline scaffold is widely recognized for its biological activity and has been extensively studied for its potential applications in treating various diseases, including neurological disorders and cancer.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide represents a promising candidate in this context. Its unique structural features suggest that it may interact with biological targets in ways that could lead to the development of new treatments for conditions such as inflammation, pain management, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further derivatization and optimization. The combination of the sulfamoyl group and the tetrahydroquinoline ring system provides a versatile platform for medicinal chemists to explore various structural modifications. These modifications can be tailored to improve solubility, bioavailability, and target specificity, thereby enhancing the therapeutic potential of the compound.

Recent studies have highlighted the importance of sulfamoylated derivatives in drug discovery. These compounds have shown promise in preclinical models for their ability to modulate enzyme activity and receptor binding. For instance, sulfamoylated quinoline derivatives have been investigated for their potential role in inhibiting kinases and other enzymes involved in cancer signaling pathways. The presence of the sulfamoyl group in N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide suggests that it may exhibit similar properties and could be developed into a potent inhibitor.

The tetrahydroquinoline moiety is another critical feature of this compound that warrants further investigation. Tetrahydroquinolines are known for their ability to cross the blood-brain barrier and have been explored as pharmacophores in central nervous system (CNS) drug development. Their structural similarity to certain neurotransmitter analogs allows them to interact with CNS receptors and potentially modulate neuronal activity. This property makes N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide an intriguing candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmacological potential, N-{3-methyl-4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}propanamide may also find applications in other areas of chemical biology. Its complex structure provides a rich framework for studying enzyme-substrate interactions and can serve as a tool for developing new biochemical assays. Furthermore, its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly,the formation of the tetrahydroquinoline ring system requires specialized methodologies that are well-established in organic synthesis. Advances in synthetic techniques have made it possible to construct such complex molecules with greater efficiency,which bodes well for future research endeavors.

Ongoing research efforts are focused on exploring the biological activity of N-{3-methyl-4-(1-propanoyl-1、2、3、4-tetrahydroquinolin、7、yisulfamoylphenyl}propanamide through both computational modeling and experimental validation。Computational studies can help predict how this molecule might interact with biological targets,while experimental assays provide concrete evidence of its pharmacological effects。These combined approaches are essential for understanding the mechanisms by which this compound exerts its therapeutic effects。

The development of novel pharmaceutical agents is a multidisciplinary endeavor that requires collaboration between chemists,biologists,and pharmacologists。N-{3-methyl、4-(1、propanoyl、1、2、3、4-tetrahydroquinolin、7、yisulfamoylphenyl}propanamide exemplifies how interdisciplinary research can lead to significant breakthroughs。By leveraging advances in synthetic chemistry,computational biology,and drug discovery technologies,scientists are poised to unlock the full potential of this promising compound。

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